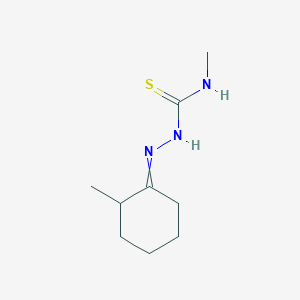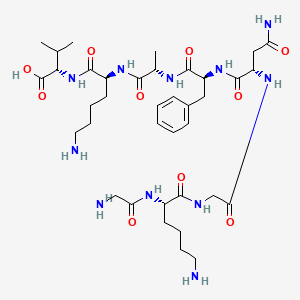![molecular formula C20H28Si B14261098 [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 188636-69-3](/img/structure/B14261098.png)
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of ethynyl groups attached to a phenyl ring, which is further connected to a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the coupling of ethynyl groups with a phenyl ring followed by the introduction of the tri(propan-2-yl)silane group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl and phenyl groups. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Wirkmechanismus
The mechanism by which [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules. The tri(propan-2-yl)silane group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Methylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Ethynyl-5-methylphenyl)ethynyl]tri(methyl)silane
Uniqueness
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and tri(propan-2-yl)silane groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
188636-69-3 |
|---|---|
Molekularformel |
C20H28Si |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
2-(3-ethynyl-5-methylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H28Si/c1-9-19-12-18(8)13-20(14-19)10-11-21(15(2)3,16(4)5)17(6)7/h1,12-17H,2-8H3 |
InChI-Schlüssel |
KLELGAJAWLFGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



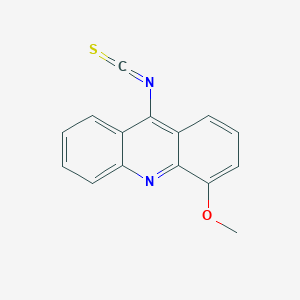
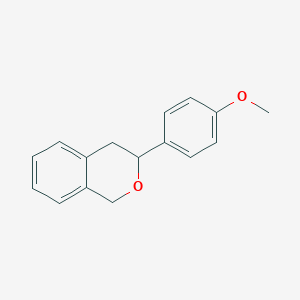
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
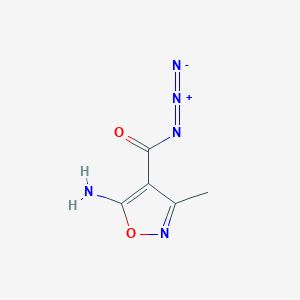
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
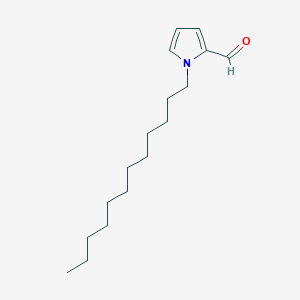

![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
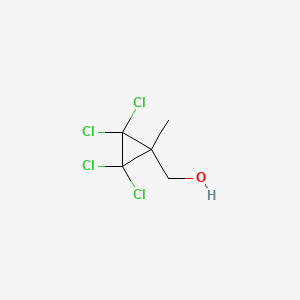
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
